NBC 6
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Overview
Description
NBC 6, also known by its chemical name (T4)-[2-Acetyl-4,4,4-trichloro-3-(imino-κN)butanamidito-κO]diphenylboron, is a compound with significant biological activity. It is primarily recognized as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This compound has a molecular weight of 409.5 and a chemical formula of C18H16BCl3N2O2 .
Preparation Methods
NBC 6 can be synthesized through various chemical routes. One common method involves the reaction between niobium chloride (NbCl5) and acetylene (C2H2) in an organic solvent. The reaction conditions typically include high temperatures and controlled environments to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
NBC 6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions involving this compound can occur, where one or more atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
NBC 6 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is utilized in studies involving the NLRP3 inflammasome, helping researchers understand its role in inflammation and related diseases.
Medicine: The compound’s ability to inhibit the NLRP3 inflammasome makes it a potential therapeutic agent for treating inflammatory diseases.
Industry: This compound is used in the development of new materials and compounds with specific properties
Mechanism of Action
NBC 6 exerts its effects by inhibiting the NLRP3 inflammasome. This inhibition prevents the activation of the inflammasome, thereby reducing the release of pro-inflammatory cytokines like interleukin-1β. The molecular targets of this compound include the components of the NLRP3 inflammasome complex, and its action involves disrupting the assembly and activation of this complex .
Comparison with Similar Compounds
NBC 6 can be compared with other NLRP3 inflammasome inhibitors, such as MCC950 and CY-09. While all these compounds inhibit the same target, this compound is unique due to its specific chemical structure and the resulting differences in potency, selectivity, and pharmacokinetic properties. Similar compounds include:
MCC950: Another potent NLRP3 inflammasome inhibitor with a different chemical structure.
CY-09: A small molecule inhibitor of the NLRP3 inflammasome with distinct pharmacological properties .
This compound stands out due to its unique boron-based structure, which contributes to its specific biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-[6-amino-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BCl3N2O2/c1-12(25)15-16(18(20,21)22)24-19(26-17(15)23,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,24H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECODDKRKQJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)N)C(=O)C)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BCl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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